molecular formula C22H22ClN3O3 B3397319 3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-57-3

3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3397319
CAS No.: 1021211-57-3
M. Wt: 411.9 g/mol
InChI Key: IQJWXDWCWKVYNH-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spiro linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with similar structural features.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group.

    Phenylacetyl Derivatives: Compounds with the phenylacetyl moiety.

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-18-8-6-17(7-9-18)15-26-20(28)22(24-21(26)29)10-12-25(13-11-22)19(27)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJWXDWCWKVYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 3
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3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 4
3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 5
3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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